Anthopleurin-A (AP-A) is a cardiotonic polypeptide isolated from the sea anemone Anthopleura xanthogrammica (Brandt) []. It is a basic polypeptide with a molecular weight of approximately 5500 []. AP-A is classified as a site 3 toxin, meaning it interacts with voltage-gated sodium channels [, , ]. AP-A has played a significant role in scientific research, particularly in understanding the function of sodium channels and as a model for long QT syndrome type 3 (LQT3) [, , ].
Anthopleurin-A is a polypeptide derived from the sea anemone species Anthopleura xanthogrammica. This compound has garnered attention due to its cardiotonic properties, specifically its ability to enhance myocardial contractility without affecting the heart's automaticity. Anthopleurin-A is classified as a sodium channel toxin, selectively targeting cardiac sodium channels, which plays a significant role in its mechanism of action and therapeutic potential.
Anthopleurin-A is sourced from the sea anemone Anthopleura xanthogrammica, commonly found along the Pacific coast of North America. It belongs to a class of compounds known as neurotoxins, which are characterized by their effects on nerve cells and muscle tissues. This polypeptide is particularly noted for its selective action on cardiac tissues, distinguishing it from other toxins that may affect broader physiological systems .
The synthesis of Anthopleurin-A has been achieved through various methods, primarily focusing on isolation from natural sources. The initial extraction involves homogenization of the sea anemone tissue followed by purification techniques such as solvent partitioning and high-performance liquid chromatography (HPLC). These methods allow for the separation of Anthopleurin-A from other components in the venom, yielding a highly purified product suitable for further analysis and application .
The molecular structure of Anthopleurin-A consists of a sequence of amino acids that contribute to its functional properties. The specific sequence is crucial as it determines the compound's interaction with sodium channels. Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate its three-dimensional structure, revealing key insights into how it binds to target sites within cardiac tissues .
Anthopleurin-A primarily interacts with sodium channels in cardiac cells, influencing ion flow and thus modulating heart contractions. The compound's cardiotonic effects are mediated through its ability to delay sodium channel inactivation, which enhances myocardial contractility. This reaction is particularly important in therapeutic contexts, such as treating heart failure or arrhythmias .
The mechanism through which Anthopleurin-A exerts its effects involves modulation of ion channel activity. By delaying the inactivation of sodium channels during cardiac action potentials, it enhances calcium influx into myocardial cells. This results in increased contractility (positive inotropic effect), making it a potential candidate for therapeutic applications in cardiac dysfunctions .
Studies have shown that Anthopleurin-A maintains stability at physiological temperatures but may degrade under prolonged exposure to high temperatures or extreme pH environments .
Anthopleurin-A has significant potential in medical research and clinical applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4